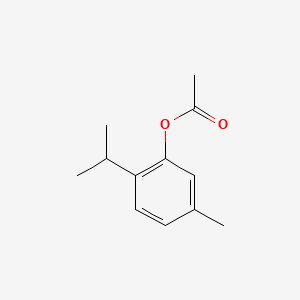
Acétate de thymol
Vue d'ensemble
Description
Thymol acetate, chemically known as 5-methyl-2-(propan-2-yl)phenyl acetate, is an ester derivative of thymol. Thymol is a natural monoterpenoid phenol derived from thyme oil and other volatile oils. Thymol acetate is known for its pleasant aromatic odor and is used in various applications, including as a flavoring agent and in perfumery.
Applications De Recherche Scientifique
Thymol acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Used in the formulation of fragrances, flavors, and as a preservative in various products.
Mécanisme D'action
Target of Action
Thymol acetate, also known as Thymyl acetate, is a natural monoterpenoid phenol primarily derived from thyme (Thymus vulgaris) and other plants in the Lamiaceae family . It has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The primary targets of Thymol acetate are critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .
Mode of Action
Thymol acetate interacts with its targets to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments . Thymol acetate’s noteworthy effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .
Biochemical Pathways
Thymol acetate affects several biochemical pathways. It has been shown to induce apoptosis, cytotoxicity, cell cycle arrest, antimetastatic activity, and also displayed different antiproliferative effects and inhibition of signaling pathways (MAPKs and PI3K/AKT/mTOR) .
Result of Action
The result of Thymol acetate’s action at the molecular and cellular level includes the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and inhibition of cancer spread (metastasis) through modulation of critical signaling pathways . It also renders bacterial cell membranes permeable and disrupts cellular integrity .
Action Environment
The action of Thymol acetate can be influenced by environmental factors. Studies have shown that hydrocarbon monoterpenes and Thymol in particular degrade rapidly in the environment and are, thus, low risks because of rapid dissipation and low bound residues, supporting the use of Thymol as a pesticide agent that offers a safe alternative to other more persistent chemical . Furthermore, encapsulation into methylcellulose microspheres changes Thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free Thymol form .
Analyse Biochimique
Biochemical Properties
Thymol acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as acetylcholinesterase, carboxylesterase, and acetohydroxyacid synthase . These interactions are crucial as they can inhibit or activate the enzymes, leading to various biochemical effects. For instance, the inhibition of acetylcholinesterase by thymol acetate can result in increased levels of acetylcholine, which is important for neurotransmission.
Cellular Effects
Thymol acetate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, thymol acetate can modulate the expression of genes involved in inflammatory responses and oxidative stress . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites.
Molecular Mechanism
The molecular mechanism of thymol acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thymol acetate binds to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, thymol acetate can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the production of proteins involved in various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thymol acetate can change over time. The stability and degradation of thymol acetate are important factors that influence its long-term effects on cellular function. Studies have shown that thymol acetate can degrade over time, leading to a decrease in its bioactivity . Its initial effects on cellular function, such as changes in gene expression and enzyme activity, can be significant and sustained for a certain period.
Dosage Effects in Animal Models
The effects of thymol acetate vary with different dosages in animal models. At low doses, thymol acetate has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity.
Metabolic Pathways
Thymol acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . These interactions can lead to changes in the levels of metabolites, such as reactive oxygen species, which play a role in cellular signaling and stress responses.
Transport and Distribution
Thymol acetate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and bioactivity . The transport and distribution of thymol acetate are crucial for its function, as they determine the concentration and availability of the compound in different cellular regions.
Subcellular Localization
The subcellular localization of thymol acetate is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of thymol acetate within cells can influence its interactions with biomolecules and its overall bioactivity, leading to specific cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymol acetate can be synthesized through the esterification of thymol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under mild conditions, with the thymol and acetic anhydride being mixed and heated to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, thymol acetate is produced by the same esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation or recrystallization to obtain high-purity thymol acetate.
Analyse Des Réactions Chimiques
Types of Reactions: Thymol acetate undergoes various chemical reactions, including:
Hydrolysis: Thymol acetate can be hydrolyzed back to thymol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: Thymol acetate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Thymol acetate can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the acetate group.
Major Products Formed:
Hydrolysis: Thymol and acetic acid.
Oxidation: Various oxidized derivatives of thymol acetate.
Substitution: Products depend on the nucleophile used.
Comparaison Avec Des Composés Similaires
Carvacrol acetate: An ester derivative of carvacrol with similar antimicrobial properties.
Eugenol acetate: An ester derivative of eugenol, known for its use in perfumery and flavoring.
Thymol acetate stands out due to its combination of pleasant aroma and potent biological activities, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMIUXMJJBBOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862124 | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-79-0 | |
| Record name | Thymyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I29126I5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thymol acetate?
A1: The molecular formula of thymol acetate is C12H16O2, and its molecular weight is 192.25 g/mol.
Q2: Are there any spectroscopic data available for thymol acetate?
A: While specific spectroscopic data is not extensively detailed in the provided papers, several studies utilize GC-MS for identification and analysis. Techniques like FTIR, 1H NMR, and 13C NMR are valuable for structural elucidation of thymol acetate and its derivatives. []
Q3: What is the mechanism of action of thymol acetate against bacteria?
A: While a precise mechanism isn't fully elucidated in these papers, the antimicrobial action of thymol acetate is likely linked to its phenolic structure. Phenolic compounds can disrupt bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. [, ]
Q4: How effective is thymol acetate against insects?
A: Research indicates thymol acetate possesses insecticidal and repellent properties. Studies demonstrate its efficacy against pests like Aedes albopictus (mosquitoes), Solenopsis invicta (fire ants), and Varroa destructor (bee mites). [, , ]
Q5: Does thymol acetate exhibit antifungal activity?
A: Yes, thymol acetate demonstrates antifungal activity against various species, including Aspergillus spp. and Fusarium spp. This activity is attributed to its ability to inhibit mycelial growth. []
Q6: What is the role of thymol acetate in essential oils?
A: Thymol acetate is a key constituent in the essential oils of various plants, including thyme, oregano, and Lippia species. It contributes to the characteristic aroma and biological activities of these oils. [, , , , ]
Q7: Can thymol acetate be used as an antioxidant?
A: Yes, thymol acetate displays antioxidant activity. Research suggests that this activity is likely due to its ability to scavenge free radicals, particularly DPPH radicals. [, ]
Q8: How does the structure of thymol acetate influence its activity?
A: The phenolic hydroxyl group and the acetate ester moiety in thymol acetate are crucial for its biological activities. Modifications to these groups can significantly impact its potency and selectivity. [, ]
Q9: Are there any studies on the SAR of thymol acetate derivatives?
A: Yes, studies exploring thymol derivatives like thymyl phenyl ether, o-nitro thymol, and azo-derivatives reveal varying levels of efficacy against pests like Sitophilus oryzae (rice weevil). [] Research on thymol acetate as a fungicide against Rhizoctonia solani highlights the impact of structural modifications on efficacy and residue levels. []
Q10: Is thymol acetate safe for human use?
A: While thymol acetate is generally recognized as safe (GRAS) for use as a food additive, further research is necessary to thoroughly assess its safety profile for other applications. [] Studies on human red blood cells suggest low toxicity at specific concentrations. []
Q11: Is there any information available on the pharmacokinetics of thymol acetate?
A11: The provided research papers do not delve into the detailed pharmacokinetic profile of thymol acetate. Future investigations on its absorption, distribution, metabolism, and excretion are necessary.
Q12: What are the potential drug interactions of thymol acetate?
A: Currently, there's limited information on specific drug interactions of thymol acetate within the provided research. Investigating potential interactions with drug transporters and metabolizing enzymes is crucial for future applications. [, ]
Q13: What is the environmental impact of thymol acetate?
A: While considered a natural compound, more research is needed to evaluate the ecotoxicological effects of thymol acetate and its degradation products in the environment. []
Q14: What are the potential future applications of thymol acetate?
A14: Thymol acetate holds promise for diverse applications, including:
- Biopesticide: Its insecticidal and repellent properties make it a potential candidate for developing environmentally friendly biopesticides. [, ]
- Food preservative: Its antimicrobial properties could be further explored for food preservation, extending shelf life and ensuring safety. [, ]
- Pharmaceutical agent: Further investigation into its biological activities, safety profile, and potential synergistic effects with other compounds could lead to novel pharmaceutical applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



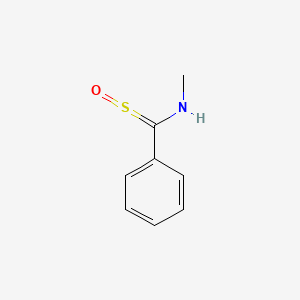
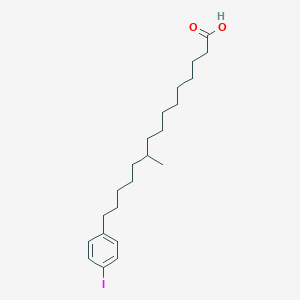
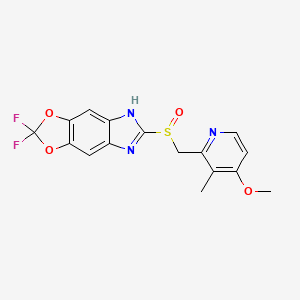

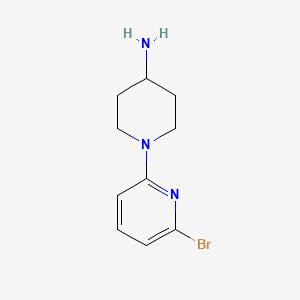
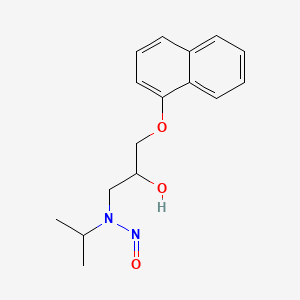
![1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-, dihydrochloride](/img/structure/B1217541.png)
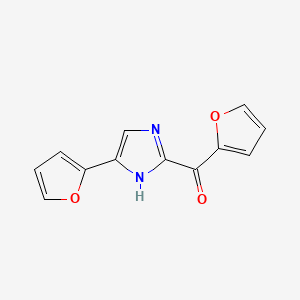
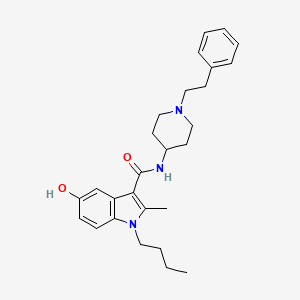
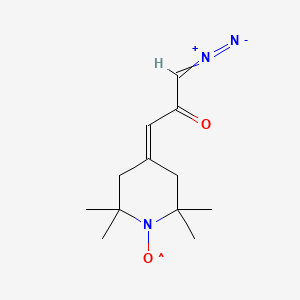
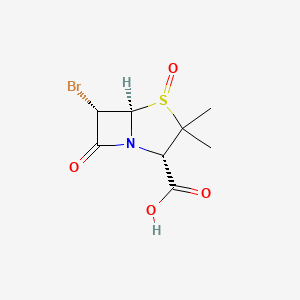
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)

